MAO-B Inhibition Selectivity vs. MAO-A: Defining a Pharmacological Profile
The compound exhibits a 9.6-fold selectivity for inhibiting MAO-B over MAO-A, a profile not guaranteed for other benzylamine derivatives. This selectivity is a direct consequence of its specific substitution pattern [1] and is a key differentiator for research applications focused on neurological targets.
| Evidence Dimension | Selectivity ratio for MAO-B vs MAO-A |
|---|---|
| Target Compound Data | IC50 = 129 nM (MAO-B), IC50 = 1240 nM (MAO-A) |
| Comparator Or Baseline | Selectivity ratio = 9.6 (1240 nM / 129 nM) |
| Quantified Difference | 9.6-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-B (p-benzylamine substrate, 15 min preincubation, 20 min measurement) and bovine MAO-A (benzylamine/serotonin substrate, 60 min incubation) via fluorimetry [REFS-1, REFS-2]. |
Why This Matters
This specific selectivity profile against two key neurological targets is a direct and quantifiable outcome of the compound's structure, providing a clear rationale for its selection in neuroscience-focused drug discovery programs over less selective analogs.
- [1] BindingDB. (n.d.). BDBM50430726 CHEMBL2333930. Inhibition of recombinant human MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50597779 CHEMBL5205498. Inhibition of recombinant bovine mitochondrial MAO-A. View Source
